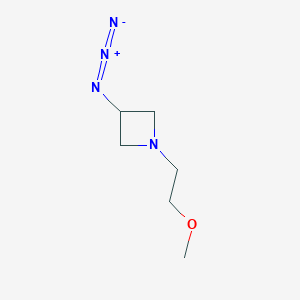

3-Azido-1-(2-methoxyethyl)azetidine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-azido-1-(2-methoxyethyl)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4O/c1-11-3-2-10-4-6(5-10)8-9-7/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYUMXEHXRPGIAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CC(C1)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations and Comprehensive Reactivity Profiles of 3 Azido 1 2 Methoxyethyl Azetidine

Reactivity of the Azido (B1232118) Group: Diverse Transformative Pathways

The azido group is a versatile functional group known to participate in a wide array of chemical transformations. These reactions are central to various fields, including organic synthesis, medicinal chemistry, and materials science.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Related Click Reactions

The Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govrsc.org This reaction is characterized by its mild conditions, high yields, and tolerance of a wide range of functional groups. nih.gov For 3-Azido-1-(2-methoxyethyl)azetidine, the CuAAC reaction with a terminal alkyne would be expected to proceed smoothly, covalently linking the azetidine (B1206935) moiety to another molecule via a stable triazole bridge. The reaction is typically catalyzed by a copper(I) source, which can be generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. nih.gov

Table 1: Postulated Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound

| Entry | Alkyne Partner | Copper Source | Solvent | Expected Product |

|---|---|---|---|---|

| 1 | Phenylacetylene | CuSO₄/Sodium Ascorbate | t-BuOH/H₂O | 1-(1-(2-methoxyethyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole |

| 2 | Propargyl alcohol | CuI | THF | (1-(1-(2-methoxyethyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol |

Staudinger Reaction and Derivatization to Iminophosphoranes

The Staudinger reaction involves the reaction of an azide (B81097) with a phosphine (B1218219) to form an iminophosphorane (aza-ylide). researchgate.netwikipedia.org This reaction is notable for its mild conditions and the high stability of the resulting iminophosphorane intermediate. Subsequent hydrolysis of the iminophosphorane yields a primary amine and the corresponding phosphine oxide. wikipedia.orgorganicchemistrytutor.com In the case of this compound, reaction with triphenylphosphine (B44618) would generate the corresponding iminophosphorane. This intermediate could then be hydrolyzed to produce 3-Amino-1-(2-methoxyethyl)azetidine. The Staudinger ligation, a modification of this reaction, is a powerful tool for bioconjugation. organicchemistrytutor.com

Thermal and Photochemical Decomposition Pathways to Nitrenes

Organic azides can undergo thermal or photochemical decomposition to generate highly reactive nitrene intermediates by extruding nitrogen gas. nih.govrsc.org These nitrenes can then undergo a variety of subsequent reactions, including C-H insertion, addition to alkenes to form aziridines, or rearrangement. The specific pathway taken depends on the structure of the azide and the reaction conditions. For this compound, decomposition would likely lead to the formation of a highly reactive azetidinylnitrene, which could potentially undergo intramolecular C-H insertion or rearrangement. rsc.orgresearchgate.net The use of photosensitizers can allow for the generation of triplet nitrenes, which exhibit distinct reactivity, such as selective aziridination of alkenes. nih.gov

Other Azide-Specific Transformations (e.g., Curtius, Schmidt Rearrangements)

The Curtius and Schmidt rearrangements are important reactions for the conversion of azides into amines or their derivatives. The Curtius rearrangement involves the thermal or photochemical rearrangement of an acyl azide to an isocyanate, which can then be trapped by various nucleophiles to yield amines, carbamates, or ureas. wikipedia.orgnih.gov While this compound is not an acyl azide, this chemistry highlights the broader reactivity of the azide functional group.

The Schmidt reaction, on the other hand, involves the reaction of an azide with a carbonyl compound or a carbocation under acidic conditions, also leading to rearranged amine or amide products. youtube.com

Reactivity of the Azetidine Ring: Strain-Induced Transformations and Selectivity

The four-membered azetidine ring possesses significant ring strain (approximately 25.4 kcal/mol), which makes it susceptible to ring-opening reactions under various conditions. rsc.orgrsc.org This inherent reactivity provides a powerful tool for the synthesis of functionalized acyclic amines.

Ring-Opening Reactions: Nucleophilic, Electrophilic, and Radical Pathways

Nucleophilic Ring-Opening: The azetidine ring can be activated towards nucleophilic attack by N-activation, typically through protonation or alkylation to form an azetidinium ion. nih.govorganic-chemistry.org This positively charged intermediate is then susceptible to ring-opening by a variety of nucleophiles. researchgate.netnih.gov The regioselectivity of the attack is influenced by steric and electronic factors on the azetidine ring. organic-chemistry.org For 1-(2-methoxyethyl)azetidinium ion, nucleophilic attack would be expected to occur at one of the ring carbons, leading to the formation of a functionalized N-(2-methoxyethyl)propylamine derivative.

Table 2: Postulated Nucleophilic Ring-Opening Reactions of Activated this compound

| Entry | Activating Agent | Nucleophile | Expected Product |

|---|---|---|---|

| 1 | H⁺ | Cl⁻ | N-(3-chloro-1-azidopropyl)-2-methoxyethan-1-amine |

| 2 | CH₃I | Br⁻ | N-(3-bromo-1-azidopropyl)-N-methyl-2-methoxyethan-1-amine |

Electrophilic Ring-Opening: While less common, electrophilic activation of the azetidine ring can also lead to ring-opening. This can be achieved with various electrophilic reagents, leading to the formation of functionalized amine derivatives. rsc.orgchemrxiv.org

Radical Pathways: The azetidine ring can also be opened via radical-mediated pathways. nih.gov For instance, radical cations of certain substituted aziridines have been shown to undergo spontaneous ring-opening, and similar reactivity could be anticipated for azetidines under appropriate conditions. nih.gov

Regioselectivity and Stereoselectivity in Ring-Opening Reactions

The ring-opening of unsymmetrically substituted azetidines is a cornerstone of their synthetic utility, and the regiochemical outcome is highly dependent on the electronic and steric nature of the substituents on the ring. magtech.com.cn For this compound, the azetidine ring is substituted at the C3 position with an azido group and at the N1 position with a 2-methoxyethyl group.

In nucleophilic ring-opening reactions, the regioselectivity is often governed by electronic effects. magtech.com.cn The process typically requires activation of the azetidine, for instance, by converting it into a more reactive azetidinium salt through alkylation of the nitrogen atom. magtech.com.cnorganic-chemistry.org In the case of the resulting azetidinium ion, a nucleophile can attack either the C2 or C4 carbon. Studies on similarly substituted azetidinium ions have shown that nucleophilic attack generally occurs at the less substituted carbon position (C4), a preference driven by steric hindrance. organic-chemistry.org However, the electronic influence of the C3-azido group, an electron-withdrawing group, can also play a significant role. This group can influence the stability of potential transition states, although the primary determinant in many cases remains the steric accessibility of the carbon atoms adjacent to the nitrogen. magtech.com.cn

The stereoselectivity of these reactions is also a critical aspect, with the configuration of the substituents on the azetidinium ring influencing the trajectory of the incoming nucleophile. organic-chemistry.org The reaction can proceed with either retention or inversion of stereochemistry, depending on the mechanism (SN1 vs. SN2) and the specific reaction conditions.

Metal-Catalyzed Ring-Opening Transformations

Metal catalysts can significantly facilitate the ring-opening of azetidines, often under milder conditions than those required for purely nucleophilic approaches. rsc.org While specific studies on this compound are not extensively documented, general principles from related systems can be inferred. Transition metals, through various catalytic cycles, can activate the azetidine ring towards cleavage of the C-N bonds. magtech.com.cn For instance, palladium-catalyzed reactions have been shown to be effective for the intramolecular C(sp³)–H amination to form azetidines, and by extension, can be involved in their subsequent transformations. rsc.org

The interaction of a metal catalyst, such as rhodium, with the azetidine can lead to the formation of intermediates that undergo ring expansion or other rearrangements. nih.gov In the context of this compound, the presence of the azido group offers an additional site for metal coordination or reaction, potentially leading to complex reactivity pathways. For example, the azido group itself can undergo transformations like the Staudinger reaction in the presence of phosphines, which could compete with or participate in metal-catalyzed ring-opening processes. researchgate.net The choice of metal, ligand, and reaction conditions is crucial in directing the reaction towards a desired outcome, be it simple ring-opening, rearrangement, or more complex functionalization.

Transformations Involving the Azetidine Nitrogen Atom

The nitrogen atom of the azetidine ring in this compound is a key center of reactivity. As a secondary amine derivative, it retains a lone pair of electrons, making it nucleophilic and basic. This allows for a variety of transformations directly at the nitrogen center.

One of the most common reactions is quaternization , where the nitrogen atom is alkylated to form a quaternary azetidinium salt. organic-chemistry.org This transformation is significant because it activates the azetidine ring, making it much more susceptible to nucleophilic ring-opening reactions. magtech.com.cn The formation of the azetidinium ion introduces a positive charge, which greatly enhances the electrophilicity of the ring carbons.

The nitrogen atom can also participate in coordination with Lewis acids or transition metals . This interaction can polarize the C-N bonds of the ring, thereby activating it for subsequent reactions. The nature of the N-substituent, in this case, the 2-methoxyethyl group, can influence the coordinating ability of the nitrogen atom.

Influence of Ring Strain and Substituent Effects on Azetidine Stability and Reactivity

Azetidines possess a significant amount of ring strain, estimated to be around 25.4 kcal/mol. rsc.org This strain is a primary driver of their reactivity, making them more reactive than their five-membered pyrrolidine (B122466) counterparts but more stable and easier to handle than the highly strained three-membered aziridines. rsc.orgnih.gov This intermediate level of strain allows for the selective cleavage of the ring's σ-bonds under appropriate conditions, providing a powerful tool in synthetic chemistry. rsc.org

The stability and reactivity of the this compound ring are further modulated by its substituents:

The 3-Azido Group: As an electron-withdrawing group, the azido moiety can influence the electronic properties of the azetidine ring. It can affect the basicity of the nitrogen atom and the electrophilicity of the ring carbons. The azido group itself is a versatile functional handle, capable of undergoing a range of transformations, most notably the [3+2] cycloaddition with alkynes (click chemistry) and the Staudinger reduction to an amine. researchgate.netresearchgate.net

The N-(2-methoxyethyl) Group: This substituent influences the steric environment around the nitrogen atom and can affect its nucleophilicity and basicity. The presence of the ether oxygen introduces the possibility of chelation with metal ions, which can control the stereochemical outcome of certain reactions.

Synergistic and Antagonistic Effects of Multiple Functional Groups

The reactivity of this compound is not merely the sum of its parts but is a result of the complex interplay between the azetidine ring, the azido group, and the N-(2-methoxyethyl) substituent. These functional groups can exert both synergistic and antagonistic effects on each other's reactivity.

Electronic and Steric Influences of the Methoxyethyl Moiety on Reactivity

The N-(2-methoxyethyl) group plays a crucial role in modulating the reactivity of the azetidine nitrogen and the ring itself.

Electronic Influence: The primary electronic effect of the alkyl chain is inductive, which can slightly increase the electron density on the nitrogen atom compared to an N-H azetidine. The ether oxygen atom in the methoxyethyl group can also exert a through-space electronic effect and can influence the solvation of the molecule.

Steric Influence: The 2-methoxyethyl group introduces steric bulk around the nitrogen atom. This can hinder the approach of reactants to the nitrogen and the adjacent ring carbons, thereby influencing the rates and regioselectivity of reactions. nih.gov For example, in quaternization reactions, the steric hindrance from this group could slow down the rate of alkylation.

Chelating Effect: A significant feature of the 2-methoxyethyl group is its potential to act as a bidentate ligand by coordinating to a metal center through both the azetidine nitrogen and the ether oxygen. This chelation can lock the conformation of the molecule and direct the stereochemical course of metal-catalyzed reactions, providing a powerful tool for asymmetric synthesis.

Intramolecular Interactions and Remote Functional Group Participation

The spatial arrangement of the functional groups in this compound allows for potential intramolecular interactions and the participation of remote functional groups in reactions.

The azido group, being a potent nucleophile and a precursor to other functionalities, is a key player in such interactions. unizar.esnih.gov For instance, under certain conditions, the azido group could potentially act as an intramolecular nucleophile. Following activation of the azetidine ring (e.g., by forming an azetidinium ion), the azido group could, in principle, attack one of the ring carbons, leading to a bicyclic or rearranged product. The feasibility of such a process would depend on the geometric constraints and the activation energy of the cyclization.

The ether oxygen of the methoxyethyl group can also participate remotely. By coordinating to a Lewis acid or a metal catalyst, it can pre-organize the molecule for a specific reaction pathway. This remote participation can influence the regioselectivity of ring-opening by directing a nucleophile to a specific carbon atom or by stabilizing a particular transition state.

An overview of representative reaction types for substituted azetidines is presented in the table below.

Kinetic and Thermodynamic Considerations in Reaction Mechanisms

Due to the lack of available data, the kinetic and thermodynamic aspects of reactions involving this compound cannot be detailed.

No experimental data on the reaction order or rate constants for any reaction involving this compound has been reported in the searched scientific literature.

There are no published computational or experimental studies that analyze the activation energy barriers or transition states for reactions of this compound.

Advanced Spectroscopic Principles and Computational Approaches to Molecular Structure and Reactivity

Theoretical Principles of Structural Characterization for Azetidine (B1206935) Systems

The structural elucidation of azetidine systems, such as 3-Azido-1-(2-methoxyethyl)azetidine, relies on a suite of advanced spectroscopic techniques. Each method provides unique insights into the molecule's connectivity, conformation, and electronic environment.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis Principles (e.g., 2D NMR, Solid-State NMR, Dynamic NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the solution-state structure of organic molecules. For this compound, ¹H and ¹³C NMR would provide initial data on the chemical environment of each atom.

¹H and ¹³C NMR: The proton NMR spectrum would show distinct signals for the methoxy (B1213986) group protons, the methylene (B1212753) protons of the ethyl chain, and the protons on the azetidine ring. The azetidine protons would appear as complex multiplets due to spin-spin coupling. Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom.

2D NMR Techniques: To unambiguously assign these signals, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to trace the connectivity of the ethyl group and the protons within the azetidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton's chemical shift.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is crucial for establishing the connection between the methoxyethyl substituent and the nitrogen atom of the azetidine ring.

Dynamic NMR: Azetidine rings are known to undergo a conformational process called ring puckering. Dynamic NMR (DNMR) can be used to study the kinetics of this process. By acquiring spectra at different temperatures, it is possible to observe changes in the line shape of the ring proton signals, from which the energy barrier for ring inversion can be calculated.

Solid-State NMR: While less common for molecules of this size, solid-state NMR could provide information about the structure and dynamics in the solid phase, complementing data from X-ray diffraction, especially if the compound is amorphous or difficult to crystallize.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| Azetidine CH₂ (C2, C4) | 3.0 - 3.8 (m) | 55 - 65 | Protons are diastereotopic, leading to complex multiplets. Influenced by the nitrogen atom. |

| Azetidine CH (C3) | 4.0 - 4.5 (m) | 50 - 60 | The azide (B81097) group significantly deshields this position. |

| N-CH₂-CH₂-O | 2.7 - 3.0 (t) | 50 - 55 | Methylene group attached to the azetidine nitrogen. |

| N-CH₂-CH₂-O | 3.4 - 3.6 (t) | 68 - 72 | Methylene group attached to the ether oxygen. |

| O-CH₃ | 3.2 - 3.4 (s) | 58 - 60 | A characteristic singlet for the methoxy group. |

Note: These are estimated values based on known data for substituted azetidines and related structures. chemicalbook.comchemicalbook.com Actual values may vary. m = multiplet, t = triplet, s = singlet.

Vibrational Spectroscopy (Infrared and Raman) in Conformational Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are particularly useful for identifying specific functional groups.

For this compound, the most prominent feature in the IR spectrum would be the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide (N₃) group. rsc.org This peak typically appears in the range of 2100-2160 cm⁻¹.

Other key vibrational modes include:

C-H stretching: Aliphatic C-H stretches from the azetidine ring and the ethyl chain would appear around 2850-3000 cm⁻¹.

C-O stretching: A strong band for the C-O-C ether linkage is expected around 1100-1150 cm⁻¹.

N-C stretching: Vibrations associated with the bonds to the azetidine nitrogen.

Azetidine ring modes: Ring puckering and breathing vibrations occur at lower frequencies and can provide information about the ring's conformation.

A comparison of IR and Raman spectra can provide complementary information, as some vibrational modes that are weak in IR may be strong in Raman, and vice versa, aiding in a more complete structural assignment. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| Azide (N₃) | Asymmetric Stretch | 2100 - 2160 | Strong |

| Alkane (CH₂, CH₃) | C-H Stretch | 2850 - 3000 | Medium |

| Ether (C-O-C) | C-O Stretch | 1100 - 1150 | Strong |

| Azetidine Ring | Ring Puckering/Breathing | < 1000 | Variable |

Source: Data compiled from general spectroscopic tables and studies on organic azides. rsc.orgresearchgate.netnih.gov

Mass Spectrometry Techniques for Mechanistic Elucidation and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

For this compound, under electron ionization (EI) or other ionization methods, a primary and highly characteristic fragmentation pathway for the azide group is the loss of a neutral nitrogen molecule (N₂), resulting in a radical cation with a mass 28 Da less than the molecular ion. nih.govnih.gov This facile expulsion of N₂ is a hallmark of organic azides and often leads to the formation of a reactive nitrene intermediate, which can undergo further rearrangement. researchgate.netacs.org

Subsequent fragmentation would likely involve the cleavage of the methoxyethyl side chain. Common fragmentation pathways include:

Loss of the methoxy group (•OCH₃).

Cleavage of the C-C bond in the ethyl chain.

Fission of the azetidine ring.

High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion and its fragments, allowing for the calculation of the elemental composition and confirming the molecular formula.

Table 3: Proposed Mass Spectrometry Fragmentation for this compound (Molecular Weight: 156.19 g/mol )

| Ion | m/z (Proposed) | Identity/Origin |

| [M]⁺• | 156 | Molecular Ion |

| [M - N₂]⁺• | 128 | Loss of neutral nitrogen molecule from the azide group |

| [M - CH₃O]⁺ | 125 | Loss of a methoxy radical |

| [C₄H₈N]⁺ | 70 | Fragment corresponding to the azetidine ring |

| [C₃H₇O]⁺ | 59 | Fragment corresponding to the methoxyethyl side chain |

Note: This is a simplified, proposed fragmentation pattern. The actual spectrum may be more complex due to rearrangements. nih.govresearchgate.net

X-ray Crystallography and Electron Diffraction for Definitive Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. If a suitable single crystal of this compound can be grown, this technique would provide definitive information on:

Bond lengths and angles: Precise measurement of all bond distances and angles.

Conformation: The exact puckering of the four-membered azetidine ring and the conformation of the methoxyethyl side chain. acs.org

Intermolecular interactions: How the molecules pack in the crystal lattice, revealing any significant hydrogen bonds or other non-covalent interactions.

The crystal structure of related azetidine derivatives has been successfully determined, confirming ring conformations and stereochemistry, which is crucial for understanding their biological activity and chemical reactivity. acs.orgnih.govnih.gov Electron diffraction could be used as an alternative for very small crystals or thin films.

Computational Chemistry and Molecular Modeling of this compound

Computational methods, particularly quantum mechanics, are indispensable tools for complementing experimental data and providing insights into molecular properties that are difficult or impossible to measure directly.

Quantum Mechanical (QM) Calculations for Electronic Structure and Molecular Properties

Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), can be used to model the structure and properties of this compound. thescience.devcuny.edu

Geometry Optimization: A primary step is to calculate the lowest energy geometry (conformation) of the molecule. This provides a theoretical structure, including bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if available.

Electronic Properties:

Molecular Orbitals: QM calculations can determine the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and chemical reactivity.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this molecule, the terminal nitrogens of the azide and the ether oxygen would be expected to be electron-rich, while the protons on the azetidine ring would be relatively electron-poor. nih.gov

Atomic Charges: Methods like Hirshfeld charge analysis can quantify the partial charge on each atom, providing insight into the electronic effects of the substituents. nih.gov

Spectroscopic Properties:

Vibrational Frequencies: QM calculations can predict the IR and Raman spectra of the molecule. The calculated frequencies are often scaled by a correction factor to improve agreement with experimental data, aiding in the assignment of complex vibrational modes. researchgate.net

NMR Chemical Shifts: It is also possible to calculate theoretical NMR chemical shifts, which can be a valuable aid in assigning complex experimental spectra.

These computational approaches provide a powerful framework for predicting and understanding the chemical behavior and spectroscopic signatures of this compound. researchgate.netglobalauthorid.com

Density Functional Theory (DFT) in Predicting Ground State Properties and Reactivity

Density Functional Theory (DFT) serves as a powerful computational tool for predicting the ground state properties of molecules like this compound. By approximating the electron density, DFT methods can accurately calculate key molecular attributes. For instance, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311G**), can be used to determine the optimized geometry, including bond lengths, bond angles, and dihedral angles. nih.govnih.gov These calculations would likely reveal the puckered nature of the azetidine ring and the geometry of the azide group. nih.gov

The electronic properties of the molecule are also amenable to DFT analysis. The distribution of electron density, for example, can be visualized through molecular electrostatic potential (MEP) maps, which highlight regions of positive and negative electrostatic potential. uaeu.ac.ae For this compound, the MEP map would likely show a negative potential around the terminal nitrogen atoms of the azide group and the oxygen atom of the methoxyethyl group, indicating their nucleophilic character. uaeu.ac.ae Conversely, positive potentials would be expected around the hydrogen atoms.

Furthermore, DFT can be employed to calculate thermodynamic properties such as the enthalpy of formation, Gibbs free energy, and entropy. These values are crucial for understanding the stability and reactivity of the molecule under various conditions. The reactivity of this compound can be further explored by calculating reactivity descriptors such as the Fukui function and local softness, which can predict the most likely sites for nucleophilic and electrophilic attack.

| Property | Predicted Value |

|---|---|

| Enthalpy of Formation (gas phase) | Value kJ/mol |

| Gibbs Free Energy of Formation (gas phase) | Value kJ/mol |

| Dipole Moment | Value Debye |

| HOMO Energy | Value eV |

| LUMO Energy | Value eV |

| HOMO-LUMO Gap | Value eV |

Frontier Molecular Orbital (FMO) Theory and Electron Density Analysis

Frontier Molecular Orbital (FMO) theory provides a qualitative framework for understanding chemical reactivity based on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org For this compound, the HOMO is likely to be localized on the azide group, which is known to have a high-energy HOMO. chempedia.info The LUMO, on the other hand, could be distributed across the azetidine ring and the azide group.

The energy and spatial distribution of these frontier orbitals are critical for predicting the molecule's reactivity, particularly in cycloaddition reactions. wikipedia.org The azide group is a well-known 1,3-dipole and can participate in [3+2] cycloaddition reactions with various dipolarophiles. nih.govacs.org The energy gap between the HOMO of the azide and the LUMO of a dipolarophile (or vice versa) will determine the feasibility and rate of the reaction. nih.gov

Electron density analysis, often performed in conjunction with FMO theory, provides further insights into the electronic structure. The distribution of electron density can reveal the polarization of bonds and the location of lone pairs, which are important for understanding intermolecular interactions and reaction mechanisms. For example, the electron density at the bond critical points can be used to characterize the nature of the chemical bonds within the molecule.

| Orbital | Energy (eV) | Primary Localization |

|---|---|---|

| HOMO | Value | Azide group |

| LUMO | Value | Azetidine ring and Azide group |

| HOMO-1 | Value | Value |

| LUMO+1 | Value | Value |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior

Molecular Dynamics (MD) simulations are a powerful computational technique for studying the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information about the conformational landscape, flexibility, and intermolecular interactions of this compound. nih.gov

An MD simulation of this molecule, either in the gas phase or in a solvent, would reveal the dynamic puckering of the azetidine ring and the conformational flexibility of the methoxyethyl side chain. nih.govmdpi.com The simulations can quantify the timescales of these motions and the relative populations of different conformers. This information is crucial for understanding how the molecule's shape fluctuates over time, which can influence its reactivity and interactions with other molecules.

Furthermore, MD simulations can be used to study the solvation of this compound in different solvents. By explicitly including solvent molecules in the simulation, it is possible to analyze the structure of the solvation shell and the dynamics of solvent molecules around the solute. This is particularly important for understanding solvent effects on reactivity and for predicting properties such as solubility.

| Property | Simulated Value |

|---|---|

| Azetidine Ring Puckering Amplitude | Value Å |

| Methoxyethyl C-O-C-C Dihedral Angle Fluctuation | Value degrees |

| Radial Distribution Function g(r) of Water Oxygen around Azide N1 | Peak at Value Å |

| Self-Diffusion Coefficient | Value x 10-5 cm2/s |

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are widely used to predict various spectroscopic parameters, which can be invaluable for the identification and characterization of new compounds. For this compound, computational chemistry can provide predictions for its NMR, IR, and UV-Vis spectra.

NMR chemical shifts (¹H and ¹³C) can be calculated using methods like GIAO (Gauge-Including Atomic Orbital) within a DFT framework. nih.gov These calculations, when performed with appropriate solvent models, can achieve high accuracy and aid in the assignment of experimental spectra. nih.govgithub.io The predicted chemical shifts would be sensitive to the local electronic environment of each nucleus, reflecting the influence of the azetidine ring, the azide group, and the methoxyethyl substituent.

Vibrational frequencies, corresponding to the peaks in an IR spectrum, can be computed through harmonic frequency analysis at the DFT level. nih.gov These calculations can predict the characteristic stretching and bending modes of the molecule, such as the strong asymmetric stretch of the azide group, which is typically observed around 2100 cm⁻¹. nih.gov

Electronic excitation energies and oscillator strengths, which determine the features of a UV-Vis spectrum, can be calculated using Time-Dependent DFT (TD-DFT). These calculations can predict the wavelengths of maximum absorption (λmax) and the intensity of electronic transitions, providing insight into the electronic structure of the molecule.

| Spectroscopic Technique | Predicted Parameter | Predicted Value |

|---|---|---|

| ¹H NMR | Chemical Shift of H on C3 (adjacent to azide) | Value ppm |

| ¹³C NMR | Chemical Shift of C3 (adjacent to azide) | Value ppm |

| IR Spectroscopy | Azide Asymmetric Stretch (νas) | Value cm⁻¹ |

| UV-Vis Spectroscopy | λmax | Value nm |

Transition State Characterization and Reaction Pathway Elucidation through Computational Methods

Computational chemistry is an indispensable tool for studying reaction mechanisms by locating and characterizing transition states. For this compound, a key reaction of interest is its [3+2] cycloaddition with various dipolarophiles. DFT calculations can be used to model the reaction pathway, identify the transition state structure, and calculate the activation energy. nih.govacs.orgresearchgate.net

The geometry of the transition state provides crucial information about the mechanism of the reaction. For example, in a cycloaddition reaction, the transition state will reveal the extent of bond formation between the azide and the dipolarophile. By calculating the energies of the reactants, transition state, and products, a potential energy surface for the reaction can be constructed. The activation energy, which is the energy difference between the reactants and the transition state, determines the rate of the reaction. researchgate.net

Furthermore, computational methods can be used to investigate the regioselectivity and stereoselectivity of reactions. For the cycloaddition of this compound with an unsymmetrical dipolarophile, calculations can determine which of the possible regioisomeric products is favored by comparing the activation energies of the corresponding transition states. nih.gov

| Computational Method | Activation Energy (kcal/mol) |

|---|---|

| B3LYP/6-31G | Value |

| M06-2X/6-311+G** | Value* |

Quantitative Structure-Property Relationships (QSPR) in Materials and Catalysis

Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the structural or physicochemical properties of molecules with their macroscopic properties or activities. tandfonline.comnih.gov For a class of compounds including this compound, QSPR models could be developed to predict various properties relevant to materials science and catalysis.

For example, by calculating a set of molecular descriptors (e.g., topological indices, quantum chemical parameters) for a series of related azetidine derivatives, a QSPR model could be established to predict properties such as boiling point, density, or even catalytic activity if these compounds are used as ligands in catalysis. tandfonline.comnih.gov These models are typically developed using multiple linear regression, partial least squares, or machine learning algorithms. nih.gov

Applications of 3 Azido 1 2 Methoxyethyl Azetidine As a Versatile Chemical Synthon

Role in the Synthesis of Complex Organic Architectures and Natural Product Scaffolds

The structural features of 3-Azido-1-(2-methoxyethyl)azetidine make it an excellent starting point for the assembly of complex molecular frameworks that are often found in natural products and medicinally relevant compounds.

As a Chiral Building Block in Enantioselective Multistep Synthesis

The development of new drugs increasingly relies on the use of chiral building blocks to ensure stereospecific interactions with biological targets. enamine.net When prepared in an enantiomerically pure form, this compound can serve as a valuable chiral synthon. researchgate.netnih.gov The synthesis of chiral, non-racemic azetidines is a critical area of research, as these scaffolds are used to create more complex chiral molecules. researchgate.netacs.org

Catalytic asymmetric synthesis provides a powerful method to produce such enantiopure building blocks. nih.govrsc.org For instance, processes like asymmetric hydrogenation or enantioselective aza-Michael reactions can establish the stereocenter on the azetidine (B1206935) ring. nih.govnih.gov Once the chirality is set, the 3-azidoazetidine scaffold allows for subsequent, stereocontrolled transformations. The azide (B81097) can be reduced to a chiral amine, and the azetidine ring can be derivatized or used to direct the stereochemistry of subsequent reactions, making it a key component in the total synthesis of complex molecules. nih.gov The N-(2-methoxyethyl) group can influence the stereochemical outcome of reactions by coordinating with metal catalysts or sterically guiding incoming reagents.

Table 1: Potential Enantioselective Transformations

| Transformation | Reagent/Catalyst System | Resulting Chiral Moiety |

|---|---|---|

| Asymmetric Azidation | Chiral catalyst + Azide source | Chiral 3-azidoazetidine |

| Azide Reduction | H₂, Pd/C or Staudinger reaction | Chiral 3-aminoazetidine |

Precursor for the Assembly of Diverse Heterocyclic Ring Systems

The dual reactivity of the azetidine ring and the azide group makes this compound a versatile precursor for a wide array of nitrogen-containing heterocyclic systems.

The azide functional group is a well-established precursor for other nitrogen functionalities. Its most common transformations include:

Reduction to a primary amine, which can then be used in cyclization reactions to form fused bicyclic systems or other heterocycles.

[3+2] Cycloaddition (Huisgen cycloaddition or "click chemistry") with alkynes to form stable 1,2,3-triazole rings. This reaction is exceptionally reliable for linking the azetidine scaffold to other molecular fragments.

Nitrene Formation via thermolysis or photolysis, where the resulting nitrene can undergo C-H insertion or cyclization reactions to generate novel heterocyclic frameworks.

Simultaneously, the strained four-membered azetidine ring can undergo ring-expansion reactions to form larger, more common heterocycles like pyrrolidines (5-membered rings) and piperidines (6-membered rings). nih.govresearchgate.net These transformations are often driven by the release of ring strain and can be initiated by various reagents or catalytic systems. nih.gov For example, reaction with rhodium-bound carbenes can lead to a formal [3+1] ring expansion to produce substituted methylene (B1212753) azetidines. nih.gov This makes the synthon a gateway to libraries of diverse heterocyclic compounds with potential biological activity.

Construction of Quaternary Carbon Centers and Complex Molecular Frameworks

The creation of all-carbon quaternary centers—a carbon atom bonded to four other carbon atoms—is a significant challenge in organic synthesis. These motifs are present in many complex natural products and can enhance the metabolic stability and activity of drug candidates. The azetidine scaffold provides a unique template for constructing such centers.

Recent advances have demonstrated that the ring strain in azetidine derivatives can be harnessed to facilitate challenging cross-coupling reactions. nih.govacs.org For example, nickel-catalyzed reactions using precursors like 1-azabicyclo[1.1.0]butane can generate 3-substituted azetidines bearing quaternary carbons. organic-chemistry.org Starting with this compound, a synthetic sequence could involve the substitution of the azide group with a carbon nucleophile, followed by another alkylation at the same position. Photoredox catalysis has also emerged as a method for the decarboxylative alkylation of 3-aryl-azetidines to create 3-aryl-3-alkyl substituted derivatives, highlighting a pathway to generate these complex centers. digitellinc.com

The presence of the N-(2-methoxyethyl) group may also play a role by coordinating to metal catalysts, thereby influencing the regioselectivity and efficiency of these carbon-carbon bond-forming reactions.

Contributions to Materials Science and Polymer Chemistry

The unique functionalities of this compound lend themselves to the design and synthesis of advanced polymers and functional materials.

Incorporation into Functional Polymers and Crosslinkers via Click Chemistry

"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a cornerstone of modern polymer and materials science due to its high efficiency and specificity. researchgate.net The azide group on this compound makes it an ideal component for this reaction. It can be "clicked" onto polymers that have been functionalized with alkyne groups, thereby decorating the polymer backbone or surface with azetidine moieties. nih.govnih.gov

This functionalization can impart new properties to the material. The azetidine ring can introduce polarity and sites for hydrogen bonding, while the N-(2-methoxyethyl) group can enhance solubility in specific solvents and improve biocompatibility. acs.orgnih.govnih.govacs.org This approach has been used to modify the surfaces of polymer microspheres and nanoparticles. nih.govbeilstein-journals.org Furthermore, if a molecule containing two alkyne groups is used, the azetidine can act as a crosslinker, connecting different polymer chains to form robust polymer networks or hydrogels. These materials could find applications in areas such as drug delivery, tissue engineering, and advanced coatings. nih.gov

Table 2: Click Chemistry Applications

| Application | Reaction Type | Role of Azetidine Synthon | Resulting Material |

|---|---|---|---|

| Polymer Functionalization | CuAAC / SPAAC | Azide-containing side group | Azetidine-grafted polymer researchgate.net |

| Surface Modification | CuAAC / SPAAC | Azide-containing ligand | Functionalized nanoparticles beilstein-journals.org |

Design of Novel Monomers for Advanced Polymer Synthesis

Beyond its use in post-polymerization modification, this compound can be envisioned as a building block for novel monomers. mdpi.com The reactivity of both the azide and the azetidine ring can be exploited in different polymerization strategies.

Azide-Based Polymerization: The azide can be chemically transformed into other polymerizable groups. For example, reduction to an amine (3-amino-1-(2-methoxyethyl)azetidine) would yield a diamine-like monomer suitable for step-growth polymerization with dicarboxylic acids or diisocyanates to form polyamides or polyureas, respectively. The azetidine ring would be incorporated as a recurring unit in the polymer backbone.

Ring-Opening Polymerization: The strained azetidine ring itself can be susceptible to ring-opening polymerization (ROP) under specific catalytic conditions, similar to aziridines. researchgate.net This would lead to the formation of polyamines with a defined structure, where the N-(2-methoxyethyl) and the azide-derived side chains are regularly spaced along the polymer chain. Such polymers could have unique chelating or catalytic properties.

The combination of these reactive handles in a single monomer allows for the synthesis of complex polymer architectures with precisely controlled functionality, opening doors to new materials with tailored thermal, mechanical, and chemical properties. mdpi.com

Catalytic Applications and Development of Ligand SystemsThe literature does not contain any reports on the use of this compound in organocatalysis, metal-catalyzed reactions, or as a ligand for transition metal catalysis.

Without any dedicated research on this compound, the creation of an informative and scientifically accurate article as per the requested outline is not feasible at this time. Further research and publication on this specific compound are needed before such a review can be compiled.

Future Research Directions and Emerging Opportunities for 3 Azido 1 2 Methoxyethyl Azetidine Chemistry

Exploration of Novel and Highly Efficient Synthetic Pathways

The advancement of 3-Azido-1-(2-methoxyethyl)azetidine chemistry is intrinsically linked to the development of robust and efficient synthetic routes. While classical methods for the synthesis of azetidines and organic azides provide a foundational framework, future research will likely focus on pathways that offer improved yields, stereoselectivity, and operational simplicity. One promising area of exploration involves the late-stage introduction of the azide (B81097) functionality onto a pre-formed 1-(2-methoxyethyl)azetidine (B13684150) core. This could be achieved through nucleophilic substitution on a suitably activated 3-hydroxy or 3-halo-azetidine precursor. Research into novel activating groups that minimize side reactions and enhance the efficiency of azidation under mild conditions will be crucial.

Furthermore, the development of de novo synthetic strategies that construct the azetidine (B1206935) ring with the azide group already in place presents another significant research frontier. This could involve intramolecular cyclization reactions of acyclic precursors containing both the azide and the functionalities required for ring closure. Such convergent approaches could streamline the synthesis and allow for greater diversity in the final products. The exploration of catalytic methods, including transition-metal-catalyzed C-H azidation, could also offer a highly efficient and atom-economical route to 3-azidoazetidines, although the selectivity on the azetidine ring would be a considerable challenge to overcome.

Development of Advanced and Selective Functionalizations and Derivatizations

The dual functionality of this compound, namely the azetidine ring and the azide group, offers a rich platform for diverse chemical modifications. The azide group is particularly versatile, serving as a precursor for a wide array of nitrogen-containing functionalities. Future research will undoubtedly focus on leveraging the azide for advanced and selective transformations. For instance, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) are powerful click chemistry reactions that can be used to conjugate this compound with a wide range of molecules, including biomolecules, polymers, and imaging agents. The development of new catalysts and strained alkynes will continue to refine the efficiency and biocompatibility of these reactions.

Beyond cycloadditions, the reduction of the azide to a primary amine will remain a cornerstone derivatization, providing access to a new family of 3-amino-1-(2-methoxyethyl)azetidines. These amines can be further functionalized through acylation, alkylation, and sulfonylation to generate libraries of compounds for biological screening. Moreover, the Staudinger ligation offers a mild and efficient method for forming an amide bond from the azide, providing another powerful tool for bioconjugation. Research into chemoselective transformations that can differentiate between the azide and other functional groups within a complex molecule will be paramount for the synthesis of sophisticated molecular architectures.

Expansion of Theoretical and Computational Models for Predictive Chemistry

Computational chemistry and theoretical modeling are poised to play an increasingly important role in guiding the exploration of this compound chemistry. Density functional theory (DFT) calculations can be employed to predict the geometric and electronic properties of the molecule, providing insights into its reactivity and stability. For instance, computational models can help elucidate the reaction mechanisms of various functionalization reactions, enabling the rational design of catalysts and reaction conditions for improved selectivity and yield.

Furthermore, molecular dynamics (MD) simulations can be used to study the conformational preferences of the azetidine ring and the N-(2-methoxyethyl) substituent, which can be critical for understanding its interactions with biological targets. As the compound is explored for applications in medicinal chemistry, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of its derivatives with their biological activity. These predictive models will accelerate the discovery of new drug candidates by prioritizing the synthesis of compounds with the highest probability of success. The development of more accurate and computationally efficient theoretical methods will be essential for handling the complexity of the molecular systems involving this azetidine derivative.

Unexplored Applications in Advanced Materials and Chemical Technologies

The unique structural features of this compound suggest a range of unexplored applications in advanced materials and chemical technologies. The ability of the azide group to participate in click chemistry reactions makes it an excellent building block for the synthesis of functional polymers and dendrimers. By incorporating this azetidine derivative into polymer backbones or as pendant groups, materials with tailored properties such as enhanced thermal stability, specific recognition capabilities, or stimuli-responsiveness can be designed.

In the realm of chemical technologies, this compound could serve as a versatile linker or scaffold in the development of novel affinity chromatography supports, sensors, or diagnostic agents. The azetidine ring can impart conformational rigidity and act as a stereochemically defined core, while the azide provides a convenient handle for immobilization onto solid supports or for conjugation with reporter molecules. Further research into the material properties of polymers and supramolecular assemblies derived from this compound could lead to breakthroughs in areas such as drug delivery, coatings, and nanotechnology.

Integration with Automated Synthesis and Flow Chemistry Platforms

To accelerate the exploration of this compound's chemical space, the integration of its synthesis and derivatization with automated platforms and flow chemistry is a critical future direction. Automated synthesis systems can enable the rapid generation of libraries of derivatives by systematically varying the substituents introduced through the functionalization of the azide or the azetidine ring. This high-throughput approach can significantly shorten the timeline for the discovery of new compounds with desired properties.

Flow chemistry offers several advantages for the synthesis and manipulation of azides, which can be thermally unstable and potentially hazardous in large-scale batch reactions. The small reaction volumes and excellent heat and mass transfer in flow reactors enhance safety and allow for precise control over reaction parameters, often leading to higher yields and purities. Developing robust flow chemistry protocols for the synthesis of this compound and its subsequent functionalization, particularly for azide-based transformations like cycloadditions and reductions, will be instrumental in making this versatile building block more accessible and enabling its application on an industrial scale. The combination of automation and flow chemistry will undoubtedly unlock the full potential of this promising chemical entity.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing 3-Azido-1-(2-methoxyethyl)azetidine, and how do reaction conditions influence yield and purity?

- Methodology : The synthesis typically involves functionalization of the azetidine core. For example, azide introduction via nucleophilic substitution (e.g., replacing a halogen with NaN₃) or strain-driven ring-opening/functionalization. The 2-methoxyethyl group is introduced via alkylation or Mitsunobu reactions. Reaction temperature (< 0°C to room temperature) and solvent polarity (e.g., DMF vs. THF) critically affect azide stability and byproduct formation. Characterization by ¹H/¹³C NMR and IR spectroscopy (azide peak at ~2100 cm⁻¹) is essential .

- Data Consideration : Monitor azide decomposition (e.g., HN₃ release) via TLC or in situ FTIR. Purity >95% is achievable with flash chromatography or recrystallization in ethyl acetate/hexane .

Q. How does the strained azetidine ring influence the compound’s reactivity in click chemistry applications?

- Methodology : The 4-membered azetidine ring introduces ring strain (~25 kcal/mol), enhancing reactivity in strain-promoted azide-alkyne cycloaddition (SPAAC). Compare reaction rates with non-strained azides (e.g., linear alkyl azides) using kinetic studies (UV-Vis monitoring of alkyne consumption). Computational DFT analysis (e.g., Gaussian 16) can model transition states and strain contributions .

- Data Consideration : Rate constants (k) for SPAAC with model alkynes (e.g., bicyclo[6.1.0]non-4-yne) are 5–10× higher than linear azides .

Advanced Research Questions

Q. How can enantioselective desymmetrization of this compound be achieved, and what mechanistic insights explain selectivity?

- Methodology : Use chiral phosphoric acid (CPA) catalysts (e.g., TRIP or SPINOL derivatives) to desymmetrize prochiral intermediates. Mechanistic studies involve isotopic labeling (²H/¹³C), in situ NMR, and X-ray crystallography of catalyst-substrate complexes. Computational modeling (e.g., QM/MM) identifies key non-covalent interactions (e.g., H-bonding, π-π stacking) .

- Data Contradiction : Some studies report activation via azetidine nitrogen, while others suggest thione tautomer participation. Resolve via variable-temperature NMR and kinetic isotope effects (KIE) .

Q. What strategies mitigate azide-related safety risks (e.g., explosivity) during large-scale synthesis or handling?

- Methodology : Implement flow chemistry to minimize azide accumulation. Use dilute conditions (<0.5 M) and avoid metal contaminants (e.g., Cu, Fe) that catalyze decomposition. Safety protocols: Schlenk techniques, blast shields, and remote monitoring via pressure sensors .

- Data Consideration : Differential scanning calorimetry (DSC) reveals exothermic decomposition onset at ~120°C. Safe handling limits: batch size <1 g without engineering controls .

Q. How does this compound perform in activity-based protein profiling (ABPP) compared to other azetidine derivatives?

- Methodology : Functionalize the compound with photoreactive groups (e.g., diazirine) and a bioorthogonal handle (e.g., alkyne). Incubate with cell lysates, UV-crosslink, and perform click chemistry with fluorescent tags. Compare labeling efficiency vs. pyrrolidine or piperidine analogs via SDS-PAGE and LC-MS/MS .

- Data Insight : Azetidine probes show higher 3D complexity (Plane of Best Fit scores >1.5) and improved membrane permeability vs. flat heterocycles .

Q. What computational models predict the blood-brain barrier (BBB) permeability of azetidine-containing drug candidates?

- Methodology : Use molecular dynamics (MD) simulations (e.g., GROMACS) to calculate logP, polar surface area (PSA), and hydrogen-bonding capacity. Validate with in vitro BBB models (e.g., hCMEC/D3 cell monolayers) .

- Data Contradiction : Some azetidine derivatives show higher-than-predicted BBB penetration due to active transport (e.g., via LAT-1 transporters). Address via transporter knockout assays .

Data Analysis and Contradiction Resolution

Q. How to resolve discrepancies in reported reaction yields for azetidine functionalization across studies?

- Methodology : Standardize reaction conditions (e.g., solvent purity, inert atmosphere) and validate via interlaboratory reproducibility trials. Use high-throughput screening (HTS) to map optimal parameters (e.g., catalyst loading, stoichiometry). Statistical tools (e.g., ANOVA) identify critical variables .

- Case Study : Conflicting yields in CPA-catalyzed reactions (50–80%) traced to moisture sensitivity of intermediates. Mitigate with 3Å molecular sieves .

Q. What analytical techniques best characterize azetidine-azide degradation products under physiological conditions?

- Methodology : Simulate physiological pH (7.4) and temperature (37°C) in PBS buffer. Monitor degradation via LC-HRMS and ¹H NMR. Identify byproducts (e.g., amines via Staudinger reaction) and quantify using internal standards (e.g., 1,3,5-trimethoxybenzene) .

- Data Insight : Degradation half-life ranges from 2–48 hours, depending on substituent electronic effects .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Azide IR stretch | 2100–2130 cm⁻¹ | |

| SPAAC rate constant (k, 25°C) | 0.5–1.2 M⁻¹s⁻¹ | |

| BBB permeability (logPS) | -3.5 to -2.5 (predicted) | |

| DSC decomposition onset | 120–130°C |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.